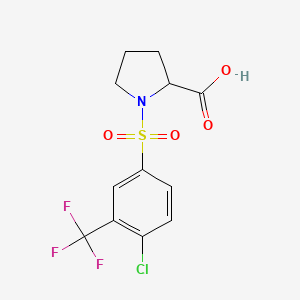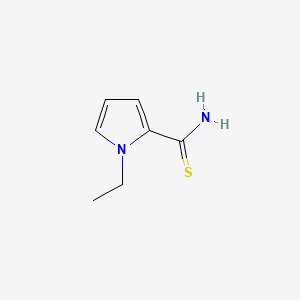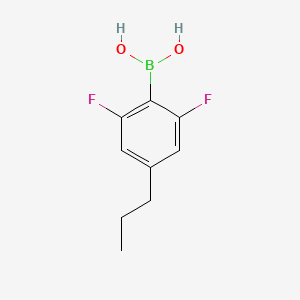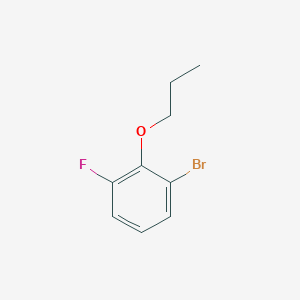
2-amino-N-(4-chlorophenyl)acetamide
Übersicht
Beschreibung
“2-amino-N-(4-chlorophenyl)acetamide” is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 g/mol . The compound is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of N-(substituted phenyl)-2-chloroacetamides, a group that includes this compound, has been studied . The biological activity of these compounds varies with the position of substituents bound to the phenyl ring .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 184.62 g/mol . The compound’s exact mass and monoisotopic mass are both 184.0403406 g/mol . It has a topological polar surface area of 55.1 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Schiff Bases : "2-amino-4-(4-chlorophenyl)thiophene-3carboxamide" was synthesized using Gewald reaction conditions. This compound was further treated with different substituted aryl aldehydes to yield Schiff bases, which were characterized for their CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).
- Crystallography and Molecular Interactions : Structures of acetamide derivatives, including "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide," were analyzed, revealing insights into molecular interactions and hydrogen bonding patterns (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Pharmacological and Biological Studies
- Antiviral and Antiapoptotic Effects : A derivative, "2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide," showed significant antiviral and antiapoptotic effects against Japanese encephalitis, including decreased viral load and increased survival in infected mice (Ghosh et al., 2008).
- Potential Antibacterial Agents : Compounds such as "2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides" were synthesized and evaluated for antibacterial activity against gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for research on 2-amino-N-(4-chlorophenyl)acetamide and related compounds could involve further investigation of their biological activities. Given their demonstrated antimicrobial potential , these compounds could be explored as potential therapeutic agents. Additionally, the influence of different substituents on the phenyl ring could be studied to optimize the compounds’ biological activities .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation and pain perception .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory and analgesic activities .
Action Environment
The action, efficacy, and stability of 2-amino-N-(4-chlorophenyl)acetamide can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment.
Biochemische Analyse
Biochemical Properties
2-amino-N-(4-chlorophenyl)acetamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, this compound has been shown to bind to specific proteins, altering their conformation and function. These interactions can influence various biochemical pathways, including those involved in detoxification and drug metabolism .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In hepatocytes, for example, the compound can modulate the expression of genes involved in metabolism and detoxification. It has been reported to influence cell signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of their activity, affecting the metabolism of drugs and other xenobiotics. Furthermore, this compound can influence gene expression by interacting with transcription factors or signaling molecules, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These adverse effects are often dose-dependent and can be observed through biochemical markers such as elevated liver enzymes and increased oxidative stress markers .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450. It can be metabolized into various metabolites, some of which may retain biological activity. The compound’s metabolism can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADPH, which are essential for enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, the compound may bind to intracellular proteins or be sequestered in specific organelles. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins. Additionally, it may be targeted to specific organelles such as the endoplasmic reticulum or mitochondria, depending on the presence of targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
2-amino-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYLHDNACLWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



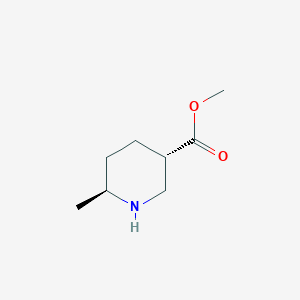
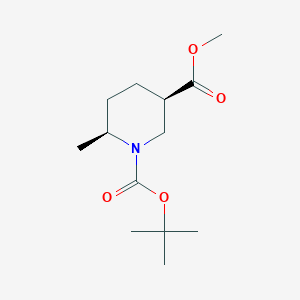


![3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3071293.png)
![4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071306.png)
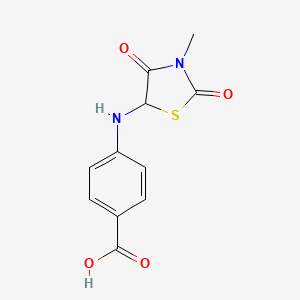
![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)
![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)
